Isopropyl tri(dioctylphosphate)titanate

Polymer composites Impact modification Filler surface treatment

Isopropyl tri(dioctylphosphate)titanate (CAS 65345-34-8), widely referenced under the trade designations KR‑12 (Kenrich) and NDZ‑102, is a monoalkoxy phosphate‑functional titanate coupling agent. It belongs to the broader organotitanate class used to bridge inorganic fillers or pigments with organic polymer matrices, but is structurally distinguished by a single isopropoxy ligand directly bound to titanium and three dioctylphosphate groups that impart both dispersant activity and inherent flame‑retardant character.

Molecular Formula C19H40O5PTi-
Molecular Weight 427.4 g/mol
Cat. No. B13408016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl tri(dioctylphosphate)titanate
Molecular FormulaC19H40O5PTi-
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCOP(=O)(O)O)(C[CH-]CCCCCC)O.[Ti]
InChIInChI=1S/C19H40O5P.Ti/c1-3-5-7-9-11-13-15-19(20,17-18-24-25(21,22)23)16-14-12-10-8-6-4-2;/h13,20H,3-12,14-18H2,1-2H3,(H2,21,22,23);/q-1;
InChIKeyPKEDZWCOGHWQHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl tri(dioctylphosphate)titanate (KR-12/NDZ-102) Procurement Baseline: Class, Function, and Structural Positioning


Isopropyl tri(dioctylphosphate)titanate (CAS 65345-34-8), widely referenced under the trade designations KR‑12 (Kenrich) and NDZ‑102, is a monoalkoxy phosphate‑functional titanate coupling agent [1]. It belongs to the broader organotitanate class used to bridge inorganic fillers or pigments with organic polymer matrices, but is structurally distinguished by a single isopropoxy ligand directly bound to titanium and three dioctylphosphate groups that impart both dispersant activity and inherent flame‑retardant character [2]. Typical physical properties include a decomposition temperature of approximately 260 °C, density around 1.01 g cm⁻³ (20 °C), and solubility in common organic solvents such as isopropanol, toluene, and xylene [3].

Anchor Hydrolyzable isopropoxy group enables covalent attachment to inorganic filler surfaces (CaCO₃, TiO₂, metal oxides)
Function Three dioctylphosphate ligands impart intrinsic flame retardancy, anti-corrosion activity, and rheological modification—absent in fatty acid titanates
Coverage Effective on non-silica fillers (carbonates, sulfates, oxides) where silanes fail; optimized for ambient-cure and moderate-temperature composites, coatings, and elastomers

Why Generic Monoalkoxy Titanate Substitution Fails for Isopropyl tri(dioctylphosphate)titanate (KR‑12)


Not all monoalkoxy titanates are functionally interchangeable. Isopropyl tri(dioctylphosphate)titanate carries three phosphate ester ligands, which contribute both coupling efficiency and intrinsic flame retardancy, whereas close analogs such as isopropyl triisostearoyl titanate (KR‑TTS) bear long‑chain carboxylate groups that provide no phosphorus‑based char‑formation mechanism [1][2]. Even among phosphate‑functional titanates, the monoalkoxy architecture of KR‑12 confers a different hydrolysis and transesterification profile compared with chelate‑type or neoalkoxy variants (e.g., tetraisopropyl di(dioctylphosphate)titanate, KR‑41B), which react more slowly with hydroxylated filler surfaces and may require higher processing temperatures to achieve comparable grafting densities . Substituting a generic titanate—or a conventional surface treatment such as stearic acid—therefore risks losing the specific combination of mechanical reinforcement, flame resistance, and filler‑loading capability documented below.

Fatty acid titanates (e.g., KR‑TTS)
Phosphate functionality provides flame retardancy and distinct cure chemistry that fatty acid titanates may not replicate; impact‑modification differential can shift with filler system.
Silane coupling agents
Silanes require surface silanol groups for condensation bonding and are prone to hydrolytic degradation; KR‑12 couples effectively to carbonate, sulfate, and oxide fillers and maintains interfacial stability in humid service.
Pyrophosphate titanates (e.g., KR‑38S)
Pyrophosphate variant offers higher thermal stability for processing above 280 °C; KR‑12’s phosphate ester configuration is designed for ambient‑cure and moderate‑temperature systems where transesterification and low‑temperature compatibility are critical.

Quantitative Differentiation Evidence: Isopropyl tri(dioctylphosphate)titanate (KR‑12/NDZ‑102) vs. Closest Analogs


Izod Impact Strength in HDPE/CaCO₃ Composites: KR‑12 vs. KR‑TTS Head‑to‑Head

In high‑density polyethylene (HDPE) filled with 20 wt% nano‑CaCO₃ (60 nm), surface pre‑treatment with KR‑12 at 0.8 wt% relative to filler increased Izod impact strength by 31.4 % compared with the untreated composite, while the monoalkoxy isostearoyl analog KR‑TTS under identical loading increased impact strength by 29.6 % [1]. The 1.8‑percentage‑point advantage of KR‑12 is modest yet directionally consistent, attributable to the stronger interfacial adhesion provided by the phosphate ester groups.

Impact Strength
Head‑to‑head
KR‑12: +31.4 % vs. untreated
KR‑TTS: +29.6 %
Reported 1.8 pp advantage supports impact‑modification selection in HDPE/CaCO₃; formulation‑context dependent.
60 nm CaCO₃, 20 wt% loading, 0.8 wt% coupling agent on filler.
Polymer composites Impact modification Filler surface treatment

Limiting Oxygen Index (Flame Retardance) in Epoxy/Silica Nanocomposites: KR‑12 vs. Neat Epoxy

Epoxy/silica nanocomposites prepared with 7 wt% KR‑12‑modified nanosilica (m‑nanosilica) exhibited a Limiting Oxygen Index (LOI) of 27.4, compared with 21.6 for neat epoxy resin—an increase of 5.8 LOI points (+26.9 %) [1]. The phosphate ester groups of KR‑12 contribute to intumescent char formation, a property absent in non‑phosphorus titanates such as KR‑TTS or in conventional stearic acid treatments. While no direct head‑to‑head LOI comparison with another titanate is available in the same study, the absolute LOI value surpasses the 26‑27 threshold typically required for a material to be classified as self‑extinguishing in vertical burn tests.

EPDM Mechanics
Head‑to‑head
NDZ‑102 (KR‑12) outperforms amino silane SG‑Si602, matches sulfidic silane KH845‑4
Phosphate ligand enables flexible P–C linkages during vulcanization; reported ranking supports EPDM reinforcement selection.
EPDM, 100 phr Sm₂O₃, sulfur‑cured; full mechanical data in Polymer Testing 2009.
Flame retardancy Epoxy nanocomposites Silica surface modification

Grafting Efficiency and Covalent Bonding on Nanosilica: TGA‑Quantified KR‑12 Surface Coverage

Thermogravimetric analysis (TGA) of nanosilica modified with KR‑12 in toluene demonstrated that the grafted percentage increased from 4.97 wt% to 13.11 wt% as the KR‑12 feed was raised from 5 wt% to 15 wt% (relative to silica), reaching a plateau of 13.21–13.43 wt% at 30 wt% feed [1]. FT‑IR and EDS analyses confirmed that KR‑12 was covalently bonded to the silica surface, not merely physisorbed. TEM imaging showed that after modification the average nanosilica particle size was approximately 86 nm with significantly reduced agglomeration—critical for maintaining nano‑scale reinforcement efficiency. Although no direct comparator titanate was tested in the same study, the grafting efficiency profile establishes a reproducible process window for users seeking to optimize filler compatibility.

Coating Adhesion & Abrasion
Cross‑study
+54 % adhesion
+40 % abrasion resistance
Enhanced ZnO dispersion and interfacial bonding reported; supports anticorrosion coating development.
Epoxy coating, 2 wt% KR‑12‑modified ZnO NPs, ambient cure.
Surface grafting Nanosilica modification Thermogravimetric analysis

Impact Strength in PP/Talc/CaCO₃ Hybrid Composites: Lica 12 (KR‑12) vs. Organosilane and Stearic Acid

In a systematic comparison of polypropylene (PP) filled with talc, CaCO₃, and their hybrid blends, the neoalkoxy titanate Lica 12 (structurally and functionally equivalent to KR‑12) yielded the highest impact strength among all coupling agent treatments evaluated, outperforming 3‑aminopropyltriethoxysilane and commercial stearic‑acid‑treated CaCO₃ [1]. While the silane and titanate treatments both dramatically increased elongation at break compared with untreated fillers, the Lica 12‑treated hybrid composite delivered the greatest absolute impact value, a result the authors attributed to superior interfacial stress transfer. Exact numerical impact values were not abstracted in the available record, but the rank‑order superiority is unambiguous.

Flame Retardancy
Cross‑study
LOI 27.4
+5.8 units vs. neat epoxy
Self‑extinguishing classification via phosphate char formation; reported LOI supports FR formulation simplification.
7 wt% KR‑12‑modified nanosilica in epoxy.
Hybrid filler composites Polypropylene Impact strength ranking

Mechanical Property Rank Order in EPDM/Sm₂O₃ Composites: NDZ‑102 (KR‑12) vs. Aminosilane

In ethylene‑propylene‑diene monomer (EPDM) rubber reinforced with 100 phr Sm₂O₃, composites prepared with NDZ‑102 (isopropyl tri(dioctylphosphate)titanate) and the sulfide‑silane KH845‑4 both exhibited better mechanical properties than those treated with the aminosilane SG‑Si602 [1]. The phosphate ester (P=O) and polysulfide (S–S) groups participate in vulcanization chemistry, generating flexible P–C and S–C linkages that enhance energy dissipation, whereas the rigid C–C crosslinks promoted by amino‑silane led to inferior composite toughness. Although specific tensile‑strength numbers are behind a paywall, the authors' explicit ranking provides a cross‑material framework for tier‑1 supplier selection.

Titanate vs. Silane Stability
Class‑level
Titanates: hydrolytically stable interface on non‑silica fillers
Silanes: susceptible to hydrolysis, require silanol groups
Moisture durability advantage may extend service life; review filler chemistry and exposure conditions.
Data to verify in target system; class‑level inference from dental materials review.
EPDM rubber Rare‑earth filler Mechanical reinforcement

Procurement‑Relevant Application Scenarios for Isopropyl tri(dioctylphosphate)titanate (KR‑12)


High‑Impact HDPE and PP Compounds: Prioritize KR‑12 Over KR‑TTS for Maximum Toughness

Formulators developing HDPE/CaCO₃ or PP/talc/CaCO₃ compounds for automotive bumpers, pallets, or appliance housings can select KR‑12 over the isostearoyl analog KR‑TTS to capture a measurable Izod impact advantage (+31.4 % vs. +29.6 % over untreated filler) while maintaining equivalent processing characteristics [1]. In hybrid talc/CaCO₃ PP systems, KR‑12 (as Lica 12) has been shown to deliver the highest impact strength among commercially relevant treatments including organosilane and stearic acid [2].

Halogen‑Free Flame‑Retardant Epoxy Formulations: Leverage the Intrinsic Phosphorus Functionality of KR‑12

For electrical encapsulation, printed‑circuit‑board laminates, or structural adhesives requiring UL 94 V‑0 or high LOI ratings, KR‑12‑modified nanosilica provides a 5.8‑point LOI increase (21.6 → 27.4) without additional flame‑retardant additives [3]. The phosphate ester groups generate a protective char layer during combustion, a mechanism unavailable from non‑phosphorus titanates or silanes. This enables single‑additive solutions that simultaneously improve filler dispersion and flame retardance.

Nanosilica‑Reinforced Thermoset Nanocomposites: Optimize KR‑12 Grafting Density for Maximum Interfacial Adhesion

Researchers and compounders preparing epoxy or unsaturated polyester nanocomposites can use the TGA‑validated grafting window of 5–15 wt% KR‑12 feed (yielding 5.0–13.1 wt% bonded titanate on silica) to rationally design surface treatment protocols [4]. The covalent nature of the KR‑12‑silica bond, confirmed by FT‑IR and EDS, ensures durable interfacial adhesion that resists debonding under thermomechanical cycling, while the reduction in nanoparticle agglomeration (average particle size ≈86 nm after modification) preserves the reinforcement efficiency of the nanofiller.

EPDM Rubber Compounds with Functional Fillers: Substitute Aminosilane with KR‑12 for Balanced Cure and Mechanics

EPDM compounders incorporating rare‑earth oxides, mineral fillers, or flame‑retardant synergists can replace amino‑functional silanes (e.g., SG‑Si602) with NDZ‑102/KR‑12 to avoid the cure‑retarding effects of carboxyl groups and the rigid C–C crosslink network that amine‑silanes promote, while achieving mechanical properties comparable to the best‑performing sulfide‑silane (KH845‑4) [5]. This substitution simplifies the formulation and can reduce the need for co‑agents in sulfur‑cured systems.

Application
Selection Property
Validation Focus
Impact‑modified HDPE/CaCO₃ compounds
Impact‑strength enhancement efficiency on nano‑CaCO₃
Notched Izod impact retention vs. untreated and KR‑TTS‑treated baseline
Anticorrosion epoxy coatings
Adhesion and abrasion promotion via ZnO nanoparticle surface modification
Cross‑cut adhesion and Taber abrasion after salt‑spray aging
Flame‑retardant epoxy nanocomposites
Dual coupling–flame‑retardant phosphate functionality
LOI classification and UL 94 rating without additional FR additives
EPDM rubber with non‑silica fillers
Non‑silica filler compatibility and cure‑kinetic modification
Tensile strength and elongation retention after moisture aging vs. silane‑treated filler
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